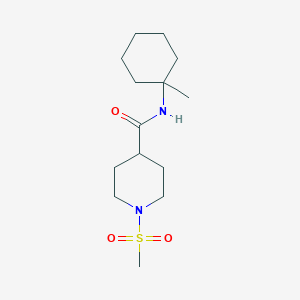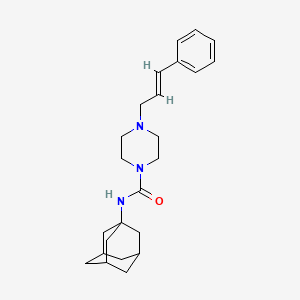
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. The delta-opioid receptor is a G-protein coupled receptor that plays a significant role in pain modulation, mood regulation, and addiction. SNC80 has been widely studied for its potential therapeutic applications in pain management, depression, and drug addiction.
Mécanisme D'action
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide selectively targets the delta-opioid receptor, which is primarily located in the brain and spinal cord. When N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide binds to the delta-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in the body. In addition to its pain-relieving and mood-regulating effects, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, reduce anxiety, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high selectivity for the delta-opioid receptor, which allows for more precise targeting of the receptor and reduces the risk of off-target effects. Additionally, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied, and its mechanism of action is well understood. However, the limitations of using N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high cost and limited availability.
Orientations Futures
There are several potential future directions for N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide research. One area of interest is the development of more potent and selective delta-opioid receptor agonists for use in pain management and other therapeutic applications. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and other delta-opioid receptor agonists. Finally, there is a need for more research on the potential use of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and other delta-opioid receptor agonists in the treatment of drug addiction.
Méthodes De Synthèse
The synthesis of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 1-methylcyclohexylamine with 4-piperidone, followed by the reaction with methanesulfonyl chloride to obtain the sulfonyl intermediate. The final step involves the reaction of the sulfonyl intermediate with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to obtain N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In pain management, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to be highly effective in reducing chronic pain by selectively targeting the delta-opioid receptor. N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential use in treating depression, as delta-opioid receptor agonists have been shown to have antidepressant effects. Additionally, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(1-methylcyclohexyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-14(8-4-3-5-9-14)15-13(17)12-6-10-16(11-7-12)20(2,18)19/h12H,3-11H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVOASPBBMPXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylcyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)
![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)

![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)



![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)
![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)